(2R,6R)-6-Methylmorpholine-2-carboxylic acid hcl
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Overview
Description
(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and potential therapeutic benefits, particularly in the realm of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures. One common method includes the use of chiral resolving agents such as L-pyroglutamic acid to separate the desired enantiomer . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the (2R,6R) enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Investigated for its potential use in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through modulation of neurotransmitter systems. It enhances excitatory synaptic transmission by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic transmission . This action is independent of N-methyl-D-aspartate receptor activity and involves a presynaptic mechanism that increases glutamate release probability .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Shares similar neuropharmacological properties but differs in its specific molecular targets and pathways.
Uniqueness
(2R,6R)-6-Methylmorpholine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and its ability to modulate synaptic transmission without the dissociative side effects commonly associated with ketamine .
Properties
IUPAC Name |
(2R,6R)-6-methylmorpholine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-3-5(10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHSPZJDZARIA-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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